molecular formula C15H8BrN3O5S B3741103 5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3741103
M. Wt: 422.2 g/mol
InChI Key: VJRNMNSCQIRNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-nitrophenyl furan and thiourea.

    Reaction Conditions: The initial step involves the formation of an intermediate by reacting 2-bromo-4-nitrophenyl furan with thiourea under reflux conditions in a suitable solvent such as ethanol.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring, resulting in the final compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, where the bromine atom can be replaced by other substituents using reagents like sodium iodide or potassium fluoride.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential antibacterial and antiviral properties, making it a candidate for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a furan ring, a pyrimidine ring, and a thioxo group. Similar compounds include:

    2-bromo-4-nitrophenyl furan: Lacks the pyrimidine and thioxo groups.

    Thiourea derivatives: Contain the thioxo group but lack the furan and pyrimidine rings.

    Pyrimidine derivatives: Have the pyrimidine ring but lack the furan and thioxo groups.

This compound’s unique structure provides it with distinct chemical and biological properties, making it a valuable subject for further research and development.

Properties

IUPAC Name

5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3O5S/c16-11-5-7(19(22)23)1-3-9(11)12-4-2-8(24-12)6-10-13(20)17-15(25)18-14(10)21/h1-6H,(H2,17,18,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRNMNSCQIRNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.